N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(14-11-18-8-9-19-14)21-10-13-2-1-5-20-15(13)12-3-6-17-7-4-12/h1-9,11H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYURIAQZNCJAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the specific amine used. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazine ring and bipyridine moiety undergo oxidation under controlled conditions. For example:
-
IBX (2-iodoxybenzoic acid) oxidizes the pyrazine ring at the α-carbon to introduce oxygen functionalities, forming hydroxylated derivatives .
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H₂O₂/Fe³⁺ systems facilitate oxidation of the bipyridine nitrogen atoms, yielding N-oxide derivatives .
Table 1: Oxidation Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| IBX | DCM, 25°C, 12 h | Pyrazine-2-carboxamide N-oxide | 78 | |
| H₂O₂/FeCl₃ | MeOH, reflux, 6 h | Bipyridine N-oxide derivative | 65 |
Reduction Reactions
The carboxamide group and pyrazine ring are susceptible to reduction:
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NaBH₄ selectively reduces the carboxamide to a secondary amine under mild conditions .
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H₂/Pd-C hydrogenates the pyrazine ring to a piperazine derivative, enhancing solubility .
Table 2: Reduction Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 2 h | N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-amine | 85 | |
| H₂ (1 atm)/Pd-C | THF, 25°C, 24 h | Hexahydropyrazine-2-carboxamide | 92 |
Nucleophilic Substitution
The pyrazine ring undergoes nucleophilic substitution at the 3- and 5-positions due to electron-withdrawing effects of the carboxamide group :
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Ammonia replaces chloride (if present) to form amino-pyrazine derivatives.
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Thiophenol substitutes halogen atoms, yielding sulfur-containing analogs.
Table 3: Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ (aq.) | EtOH, 80°C, 8 h | 3-Amino-pyrazine-2-carboxamide | 73 | |
| PhSH | DMF, 120°C, 12 h | 5-Phenylthio-pyrazine-2-carboxamide | 68 |
Cross-Coupling Reactions
The bipyridine moiety facilitates Suzuki-Miyaura cross-coupling reactions:
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Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids to form biaryl derivatives .
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Microwave-assisted conditions enhance reaction efficiency for bulky substituents .
Table 4: Cross-Coupling Reactions
| Boronic Acid | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 4'-Methoxy-bipyridine derivative | 82 | |
| 2-Naphthyl | PdCl₂(dppf) | Naphthyl-substituted bipyridine | 75 |
Coordination Chemistry
The bipyridine and pyrazine groups act as ligands for transition metals:
-
Ru(II) complexes form stable coordination compounds via N,N-chelation .
-
Cu(I) complexes exhibit luminescent properties due to charge-transfer interactions .
Table 5: Metal Complexes
| Metal | Ligand Site | Application | Source |
|---|---|---|---|
| Ru(II) | Bipyridine N,N | Anticancer agents | |
| Cu(I) | Pyrazine N | Photocatalysis |
Biological Interactions
The compound inhibits photosynthetic electron transport (PET) in chloroplasts (IC₅₀ = 0.125 mM) and exhibits antimycobacterial activity (MIC = 25 µg/mL against M. tuberculosis) . Molecular docking studies suggest binding to the D1 protein of PSII .
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential antibacterial and antifungal activities. They have shown activity against various bacterial strains, including Mycobacterium tuberculosis.
Materials Science: The bipyridine moiety in the compound makes it a candidate for use in coordination chemistry and the development of metal-organic frameworks (MOFs).
Biological Studies: The compound’s interactions with biological molecules make it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound may inhibit bacterial enzymes or interfere with cell wall synthesis. The bipyridine moiety can also coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Antimycobacterial Activity :
- Halogenation (Cl, Br, I) and lipophilic groups (e.g., CF₃, tBu) on the phenyl ring enhance activity against M. tuberculosis. For example, compound D (IC₅₀ = 0.728 mg/mL) outperforms pyrazinamide (IC₉₀ > 20 mg/mL) due to improved membrane permeability .
- The bipyridine group in the target compound may offer superior π-stacking interactions with bacterial enzymes, though empirical validation is needed.
MAO-B Inhibition :
- Electron-withdrawing groups (e.g., Cl, CF₃) at the 3,4-positions of the phenyl ring significantly boost MAO-B inhibition. Compound 37 (IC₅₀ = 3.9 nM) demonstrates 1000-fold selectivity for MAO-B over MAO-A, attributed to optimal halogen positioning in the enzyme’s hydrophobic pocket .
Synthetic Accessibility :
- Most analogs are synthesized via DCC/DMAP-mediated coupling of pyrazine-2-carboxylic acid with substituted anilines or benzylamines, followed by Suzuki-Miyaura cross-coupling for aryl diversification (yields: 60–85%) . The bipyridine moiety may require palladium-catalyzed cross-coupling or multi-step functionalization.
Cytotoxicity Profiles :
- Pyrazinecarboxamides with benzyl or substituted phenyl groups (e.g., compounds 1a , 6e ) show low cytotoxicity in HEK-293 and HepG2 cells (IC₅₀ > 100 µM), suggesting a favorable therapeutic window .
Hypothetical Advantages of N-([2,4'-Bipyridin]-3-ylmethyl)pyrazine-2-carboxamide
- Selectivity : The rigid bipyridine scaffold may reduce off-target effects compared to flexible benzyl analogs.
- Metabolic Stability : Increased aromaticity might slow oxidative metabolism, extending half-life in vivo.
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential anti-tubercular effects, and mechanisms of action supported by various studies.
Chemical Structure and Properties
The compound is characterized by its bipyridine and pyrazine moieties, which contribute to its biological activity. The structural formula is represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits broad-spectrum antimicrobial activity . It has been effective against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae. The Minimum Inhibitory Concentration (MIC) values for these organisms have been reported at 50 µM and 75 µM respectively .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus agalactiae | 75 |
Anti-Tubercular Activity
In a study investigating anti-tubercular agents, derivatives of pyrazine-2-carboxamide were synthesized, showing promising results against Mycobacterium tuberculosis (MTB). The most active compounds demonstrated MIC values ranging from 1.56 µg/mL to 50 µg/mL . While specific data for this compound was not isolated in these studies, the structural similarities suggest potential efficacy against MTB.
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. For instance:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways critical for bacterial survival .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several derivatives including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms.
Study 2: Structural Analysis
Crystallographic studies have provided insights into the molecular interactions of similar compounds. For instance, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide was analyzed for its hydrogen bonding patterns and molecular geometry, which are crucial for understanding how structural modifications can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
